
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole is a heterocyclic aromatic compound that features a pyrrole ring substituted with both 3,5-dimethylphenyl and 4-nitrophenyl groups
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include pyrrole oxides, amino derivatives, and substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which 1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole include:
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-aminophenyl)-1H-pyrrole: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-chlorophenyl)-1H-pyrrole:
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-methoxyphenyl)-1H-pyrrole: The methoxy group introduces different electronic effects, influencing the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
66144-29-4 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenyl)-2-methyl-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-14(2)10-19(9-13)20-12-17(11-15(20)3)16-4-6-18(7-5-16)21(22)23/h4-12H,1-3H3 |
InChI-Schlüssel |
KIYSVXDRVALDKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


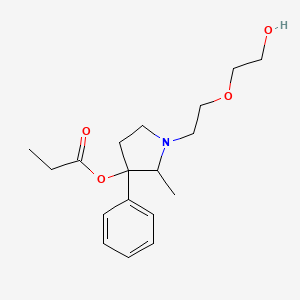
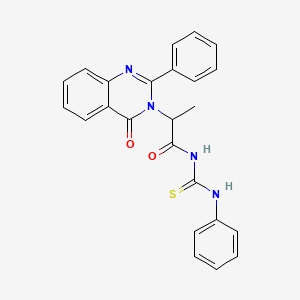
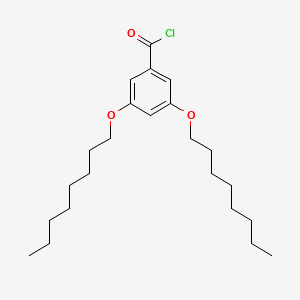
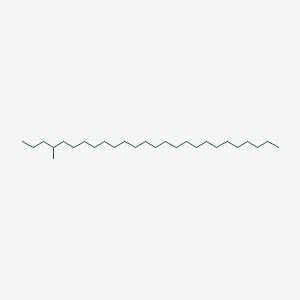

![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)

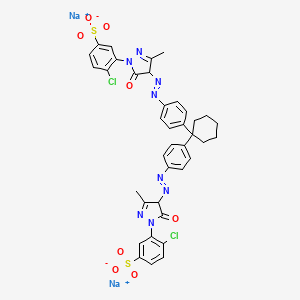
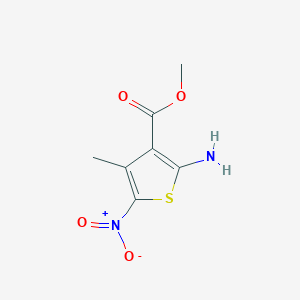
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
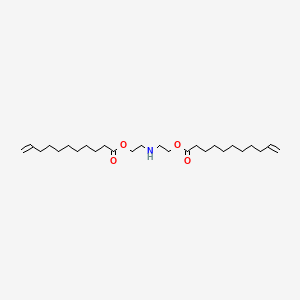

![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
